Tazaroten

Übersicht

Beschreibung

Tazaroten ist ein synthetisches Retinoid der dritten Generation, das hauptsächlich in topischen Formulierungen zur Behandlung von Hauterkrankungen wie Plaque-Psoriasis, Akne vulgaris und Photoaging eingesetzt wird. Es gehört zur Klasse der Acetylen-Retinoide und wurde 1997 für den medizinischen Gebrauch zugelassen . This compound ist bekannt für seine Wirksamkeit bei der Reduzierung von feinen Falten, fleckiger Pigmentierung und anderen Anzeichen von lichtgeschädigter Haut .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

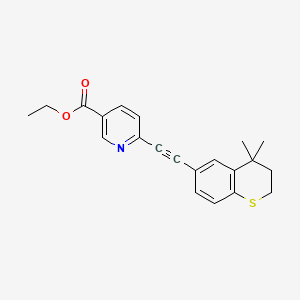

This compound kann durch einen mehrstufigen Prozess synthetisiert werden, der die folgenden wichtigen Schritte umfasst:

Ausgangsmaterialien: Die Synthese beginnt mit 6-Chlor-3-pyridincarbonsäureethylester.

Reaktion mit Kaliumcarbonat und Triphenylphosphin: Dieser Schritt beinhaltet die Reaktion des Ausgangsmaterials mit Kaliumcarbonat und Triphenylphosphin in Toluol bei 45-50 °C.

Kopplung mit (4,4-Dimethylthiochroman-6-yl)acetylen: Das Zwischenprodukt wird dann in Gegenwart von Kupfer(I)iodid in Toluol bei 45-115 °C mit (4,4-Dimethylthiochroman-6-yl)acetylen gekoppelt.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet ähnliche Synthesewege, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess beinhaltet typischerweise die Verwendung der Hochleistungs-Dünnschichtchromatographie (HPTLC) zur quantitativen Bestimmung und Validierung .

Wissenschaftliche Forschungsanwendungen

Tazaroten hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:

Dermatologie: Anwendung bei der Behandlung von Psoriasis, Akne und lichtgeschädigter Haut.

Transdermale Arzneimittelabgabe: Forschungen haben sein Potenzial für die transdermale Abgabe gezeigt, insbesondere bei gelenksbedingten Erkrankungen wie Handgelenksarthrose.

Kontinuierliche Freisetzungssysteme: Studien haben die Verwendung von this compound in magnetisch ansprechenden Nanofaser-Pflastern für eine effizientere topische Therapie von Psoriasis untersucht.

Wirkmechanismus

This compound ist ein Prodrug, das durch Esterasehydrolyse in seine aktive Form, Tazarotensäure, umgewandelt wird. Die aktive Form bindet an alle drei Mitglieder der Retinsäure-Rezeptor-(RAR)-Familie: RARα, RARβ und RARγ, mit relativer Selektivität für RARβ und RARγ. Diese Bindung verändert die Genexpression, was zu einer verringerten Keratinozytenproliferation und Entzündung führt .

Wirkmechanismus

Target of Action

Tazarotene, an acetylenic retinoid, primarily targets the retinoic acid receptors (RARs). The active form of the drug, tazarotenic acid, binds to all three members of the RAR family: RARα, RARβ, and RARγ . These receptors play a crucial role in regulating gene expression .

Mode of Action

By binding to these receptors, tazarotenic acid may modify gene expression . This interaction leads to changes in cellular processes, including cell differentiation and proliferation .

Biochemical Pathways

Tazarotene affects various biochemical pathways related to skin health. It modulates gene transcription, which can influence the processes of keratinocyte differentiation, hyperproliferation, and the expression of inflammatory markers . These changes in cellular activity can lead to improvements in conditions like psoriasis and acne .

Pharmacokinetics

Tazarotene exhibits certain pharmacokinetic properties that influence its bioavailability. Following topical application, tazarotene undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid . It is rapidly eliminated via both urinary and fecal pathways with a terminal half-life of about 18 hours . The systemic bioavailability of tazarotene is low, approximately 1% after single and multiple topical applications to healthy skin .

Result of Action

The action of tazarotene leads to several molecular and cellular effects. It has been shown to reduce mottling and hyperpigmentation, sallowness, fine wrinkling, and coarse wrinkling in sun-damaged skin . In addition, it can lead to significant reductions in both plaque elevation and scaling in patients with psoriasis .

Action Environment

The action of tazarotene can be influenced by environmental factors. Furthermore, the therapy is more effective when used with the daily application of sunscreen . This suggests that exposure to sunlight may influence the efficacy of tazarotene.

Safety and Hazards

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tazarotene can be synthesized through a multi-step process involving the following key steps:

Starting Materials: The synthesis begins with 6-chloro-3-pyridinecarboxylic acid ethyl ester.

Reaction with Potassium Carbonate and Triphenylphosphine: This step involves the reaction of the starting material with potassium carbonate and triphenylphosphine in toluene at 45-50°C.

Coupling with (4,4-dimethylthiochroman-6-yl)acetylene: The intermediate product is then coupled with (4,4-dimethylthiochroman-6-yl)acetylene in the presence of copper(I) iodide in toluene at 45-115°C.

Industrial Production Methods

Industrial production of tazarotene involves similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance thin-layer chromatography (HPTLC) for quantitative determination and validation .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tazaroten durchläuft verschiedene chemische Reaktionen, darunter:

Esterhydrolyse: This compound wird durch Esterasen hydrolysiert, um seinen aktiven Metaboliten, Tazarotensäure, zu bilden.

Oxidation und Reduktion: Diese Reaktionen sind weniger häufig, können aber unter bestimmten Bedingungen auftreten.

Häufige Reagenzien und Bedingungen

Esterhydrolyse: Diese Reaktion findet in Gegenwart von Wasser und Esterasen statt.

Oxidation und Reduktion: Diese Reaktionen können Oxidationsmittel wie Wasserstoffperoxid oder Reduktionsmittel wie Natriumborhydrid beinhalten.

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das bei der Hydrolyse von this compound gebildet wird, ist Tazarotensäure, die die aktive Form des Arzneimittels ist .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tretinoin: Ein weiteres Retinoid, das für ähnliche dermatologische Erkrankungen verwendet wird.

Adapalen: Ein Retinoid der dritten Generation mit ähnlichen Anwendungen.

Einzigartigkeit von Tazaroten

This compound ist aufgrund seiner Acetylenstruktur einzigartig, die einen starren Rahmen bietet und seine Stabilität und Wirksamkeit verbessert. Es zeigt auch eine relative Selektivität für RARβ und RARγ, was zu seinen besonderen therapeutischen Wirkungen beitragen kann .

Eigenschaften

IUPAC Name |

ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQICQVSFDPSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046691 | |

| Record name | Tazarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tazarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 7.50e-04 g/L | |

| Record name | Tazarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tazarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Although the exact mechanism of tazarotene action is not known, studies have shown that the active form of the drug (tazarotenic acid) binds to all three members of the retinoic acid receptor (RAR) family: RARa, RARb, and RARg, but shows relative selectivity for RARb, and RARg and may modify gene expression. It also has affinity for RXR receptors. | |

| Record name | Tazarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

118292-40-3 | |

| Record name | Tazarotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tazarotene [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tazarotene | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tazarotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarboxylic acid, 6-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAZAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BDR9Y8PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tazarotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N-(3-Dibenzo[1,4]dioxin-2-yl-2-oxo-oxazolidin-5-ylmethyl)-acetamide](/img/structure/B1682861.png)

![N-[4-[(3-chloro-2-methylphenyl)sulfamoyl]phenyl]thiophene-2-sulfonamide](/img/structure/B1682862.png)

![3-fluoro-4-[4-methoxy-3-[[[(2S,3S)-2-phenylpiperidin-3-yl]amino]methyl]phenyl]benzonitrile](/img/structure/B1682869.png)

![2-{4-[3-(3-Chloro-10h-phenothiazin-10-yl)propyl]piperazin-1-yl}ethyl 3,4,5-trimethoxybenzoate](/img/structure/B1682875.png)